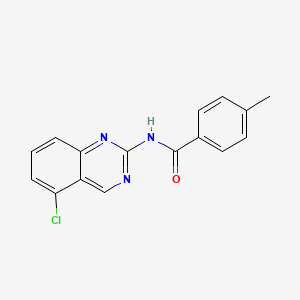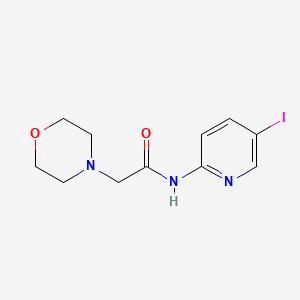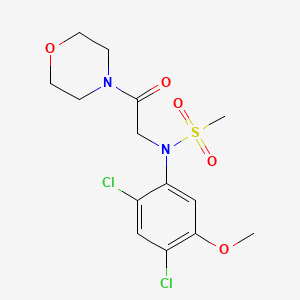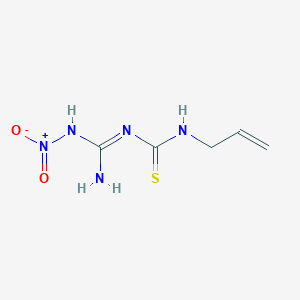![molecular formula C11H9N3O3S B3130517 Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate CAS No. 343374-92-5](/img/structure/B3130517.png)
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate
説明
“Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate” is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.27 . It is also known by other synonyms such as “methyl 2-(3,3-dicyanopropanamido)thiophene-3-carboxylate” and "3-Thiophenecarboxylic acid, 2-[(3,3-dicyano-1-oxopropyl)amino]-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiophene ring, a dicyanopropanoyl group, and a methyl ester group . The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The amino group could participate in reactions such as acylation or alkylation .科学的研究の応用
Chromatographic Analysis
Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate and related compounds have been studied for their separation and determination using gas chromatography. Jiang Feng (2004) describes the use of a silicon OV-7/Chromosorb W-AW DMCS for the chromatographic analysis of medicine intermediates, highlighting a simple, fast, and accurate method for determination with good resolution between the compound, internal standard diethyl phthalate, and impurities. The study reports a recovery rate of 98.61% to 102.8% for the compound, underlining its efficacy in analytical chemistry applications (Jiang Feng, 2004).
Structural Analysis via X-ray Diffraction
The structural analysis of thiophene derivatives is crucial in understanding their chemical properties and potential applications. A. Ramazani et al. (2011) conducted a study on the single crystal X-ray structure of a closely related compound, providing detailed insights into its molecular structure confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This research offers a foundational understanding of the compound's crystallography, aiding in the development of novel thiophene-based pharmaceuticals and materials (A. Ramazani et al., 2011).
Cyclization Mechanisms and Synthetic Routes
The exploration of cyclization mechanisms and the synthesis of novel thiophene derivatives are of significant interest in the field of organic chemistry. B. Hajjem et al. (2010) investigated the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, offering insights into cyclization mechanisms and the reactivity of thiophene derivatives. This research contributes to the understanding of synthetic pathways, potentially enabling the development of new therapeutic agents (B. Hajjem et al., 2010).
Genotoxic and Carcinogenic Potentials
Assessing the safety profile of chemical compounds is critical in their application. Alban Lepailleur et al. (2014) conducted a comprehensive study on the genotoxic and carcinogenic potentials of thiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate. This study utilized in vitro and in silico methodologies to evaluate the compounds' mutagenic and DNA-damaging effects, contributing to the understanding of their toxicological profiles and ensuring safer application in pharmaceutical and chemical products (Alban Lepailleur et al., 2014).
Novel Synthetic Methods and Derivatives
Innovation in synthetic methods is key to advancing the application of thiophene derivatives in various fields. Research on new synthesis techniques, such as those described by V. Shvedov et al. (1967) and C. E. Stephens et al. (1999), showcases the development of methods for the synthesis of esters of β-thiophenecarboxylic acids and methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates. These studies highlight the versatility of thiophene derivatives in synthesizing bioactive molecules and their potential utility in medicinal chemistry and materials science (V. Shvedov et al., 1967), (C. E. Stephens et al., 1999).
特性
IUPAC Name |
methyl 2-(3,3-dicyanopropanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-17-11(16)8-2-3-18-10(8)14-9(15)4-7(5-12)6-13/h2-3,7H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYIAIYVVQKTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)
![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3130453.png)


![2-[(4-Methylphenyl)methylsulfanyl]-4-(2,4,5-trichlorophenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B3130471.png)
![2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B3130474.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)

![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)
